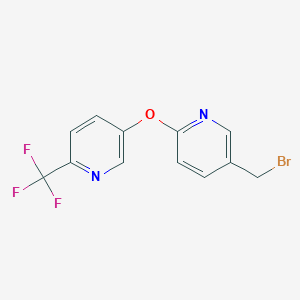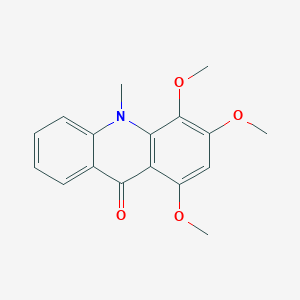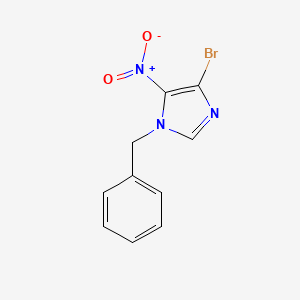
1-Benzyl-4-bromo-5-nitro-1h-imidazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Benzyl-4-bromo-5-nitro-1H-imidazole is a heterocyclic compound that belongs to the imidazole family. Imidazoles are five-membered rings containing two nitrogen atoms at non-adjacent positions. This particular compound is characterized by the presence of a benzyl group at the first position, a bromine atom at the fourth position, and a nitro group at the fifth position. These substitutions confer unique chemical and physical properties to the molecule, making it of interest in various fields of research and industry.
Métodos De Preparación
The synthesis of 1-Benzyl-4-bromo-5-nitro-1H-imidazole typically involves multi-step reactions starting from readily available precursors. One common synthetic route involves the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the cyclization of amido-nitriles in the presence of a nickel catalyst.
Benzylation: The final step involves the benzylation of the imidazole ring, which can be carried out using benzyl chloride in the presence of a base such as potassium carbonate.
Industrial production methods for this compound would likely involve optimization of these steps to improve yield and reduce costs, potentially using continuous flow reactors and other advanced techniques.
Análisis De Reacciones Químicas
1-Benzyl-4-bromo-5-nitro-1H-imidazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines or thiols under appropriate conditions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Oxidation Reactions: The benzyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
Common reagents and conditions used in these reactions include N-bromosuccinimide for bromination, nitric acid and sulfuric acid for nitration, and hydrogen gas with a palladium catalyst for reduction. The major products formed from these reactions depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
1-Benzyl-4-bromo-5-nitro-1H-imidazole has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials, including dyes and polymers.
Mecanismo De Acción
The mechanism of action of 1-Benzyl-4-bromo-5-nitro-1H-imidazole depends on its specific application. In biological systems, it may exert its effects by interacting with specific molecular targets such as enzymes or receptors. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The bromine and benzyl groups may also contribute to its activity by influencing its binding affinity and specificity for its targets.
Comparación Con Compuestos Similares
1-Benzyl-4-bromo-5-nitro-1H-imidazole can be compared with other substituted imidazoles, such as:
1-Benzyl-2,4,5-tribromo-1H-imidazole: This compound has three bromine atoms instead of one, which may affect its reactivity and biological activity.
1-Benzyl-4-chloro-5-nitro-1H-imidazole:
1-Benzyl-4-bromo-5-amino-1H-imidazole: The amino group instead of the nitro group can significantly alter the compound’s properties and uses.
These comparisons highlight the uniqueness of this compound in terms of its specific substitutions and the resulting properties and applications.
Propiedades
Número CAS |
68019-79-4 |
|---|---|
Fórmula molecular |
C10H8BrN3O2 |
Peso molecular |
282.09 g/mol |
Nombre IUPAC |
1-benzyl-4-bromo-5-nitroimidazole |
InChI |
InChI=1S/C10H8BrN3O2/c11-9-10(14(15)16)13(7-12-9)6-8-4-2-1-3-5-8/h1-5,7H,6H2 |
Clave InChI |
DUWQFSOWDGPTHY-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)CN2C=NC(=C2[N+](=O)[O-])Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(S)-1-(benzo[b]thiophen-2-yl)ethanamine](/img/structure/B12928687.png)
![3-[(3,6-Dichloropyridazin-4-yl)sulfanyl]pyridazin-4-amine](/img/structure/B12928689.png)
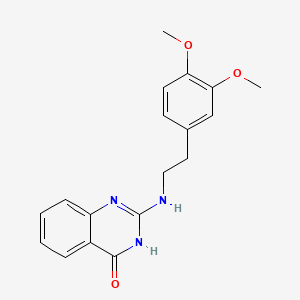
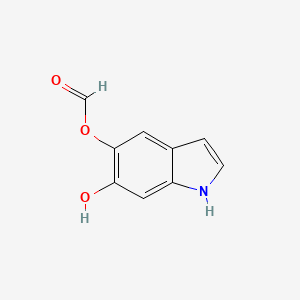


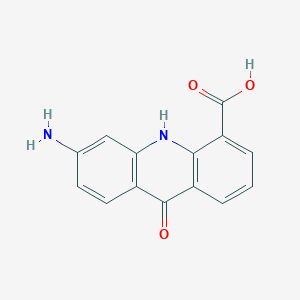

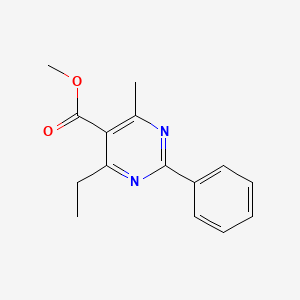


![5-Methoxy-2-[2-(methylsulfanyl)ethyl]pyrimidin-4(3H)-one](/img/structure/B12928753.png)
